molecular formula C8H5N3O3 B037508 2,3,5,6-Tetrahydro-7H-imidazo[4,5-f]benzoxazol-2,6-dione CAS No. 119151-22-3

2,3,5,6-Tetrahydro-7H-imidazo[4,5-f]benzoxazol-2,6-dione

Cat. No. B037508
M. Wt: 191.14 g/mol
InChI Key: GLTFKGAZJRVKBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,5,6-Tetrahydro-7H-imidazo[4,5-f]benzoxazol-2,6-dione, commonly known as TIBO, is a synthetic compound that belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). TIBO has been extensively studied for its potential application as an antiretroviral drug against human immunodeficiency virus (HIV).

Mechanism Of Action

TIBO inhibits the activity of the reverse transcriptase enzyme by binding to a specific site on the enzyme. This binding prevents the enzyme from copying the viral RNA into DNA, which is necessary for the replication of the virus. TIBO is highly selective for the reverse transcriptase enzyme of HIV and does not affect the normal cellular DNA replication.

Biochemical And Physiological Effects

TIBO has been found to be highly effective in inhibiting the replication of HIV in vitro. It has also been found to have a low toxicity profile and does not affect the normal cellular functions. TIBO has been shown to be effective against both wild-type and drug-resistant strains of HIV.

Advantages And Limitations For Lab Experiments

One of the major advantages of TIBO is its high selectivity for the reverse transcriptase enzyme of HIV. This makes it an ideal candidate for the development of antiretroviral drugs. However, TIBO has a relatively short half-life and is rapidly metabolized in the body, which limits its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for the study of TIBO. One area of research is the development of TIBO derivatives with improved pharmacokinetic properties. Another area of research is the study of the mechanism of action of TIBO and the development of new 2,3,5,6-Tetrahydro-7H-imidazo[4,5-f]benzoxazol-2,6-dione with improved efficacy and selectivity. Additionally, TIBO has been found to have potential application in the treatment of other viral infections, and further studies are needed to explore these possibilities.

Scientific Research Applications

TIBO has been studied for its potential application as an antiretroviral drug against HIV. It has been found to inhibit the activity of the reverse transcriptase enzyme, which is essential for the replication of the virus. TIBO has also been studied for its potential application in the treatment of other viral infections such as hepatitis B and C.

properties

CAS RN

119151-22-3

Product Name

2,3,5,6-Tetrahydro-7H-imidazo[4,5-f]benzoxazol-2,6-dione

Molecular Formula

C8H5N3O3

Molecular Weight

191.14 g/mol

IUPAC Name

5,7-dihydro-3H-imidazo[4,5-f][1,3]benzoxazole-2,6-dione

InChI

InChI=1S/C8H5N3O3/c12-7-9-3-1-5-6(2-4(3)10-7)14-8(13)11-5/h1-2H,(H,11,13)(H2,9,10,12)

InChI Key

GLTFKGAZJRVKBQ-UHFFFAOYSA-N

SMILES

C1=C2C(=CC3=C1NC(=O)O3)NC(=O)N2

Canonical SMILES

C1=C2C(=CC3=C1NC(=O)O3)NC(=O)N2

synonyms

2H-Imidazo[4,5-f]benzoxazole-2,6(3H)-dione,5,7-dihydro-(6CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.3 g. (0.02 mole) 5,6-diaminobenzoxazolin-2-one and 5.5 g. (0.034 mole) 1,1'-carbonyldiimidazole are dissolved in 150 ml. dioxan and heated to the boil for 3 hours. After cooling to ambient temperature, the brownish crystalline substance obtained is filtered off with suction, boiled with dimethylformamide, filtered with suction and washed with methanol. There is obtained a yield of 65% of theory of the desired compound; m.p. >360° C.
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
0.034 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
65%

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